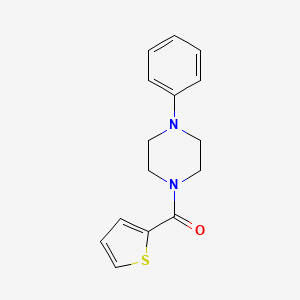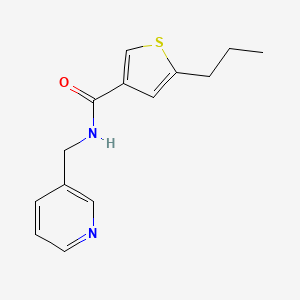![molecular formula C19H18N2O2S B5142201 N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B5142201.png)
N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide, also known as HMN-176, is a synthetic compound that has been extensively studied for its potential anti-cancer properties. This compound belongs to a class of molecules known as tubulin inhibitors, which have been shown to disrupt the normal functioning of cancer cells by preventing the proper assembly of microtubules.
Mechanism of Action
N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide works by inhibiting the assembly of microtubules, which are essential for cell division and proliferation. By disrupting the normal functioning of microtubules, N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide induces cell cycle arrest and apoptosis in cancer cells. This mechanism of action is similar to that of other tubulin inhibitors, such as paclitaxel and vinblastine.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide has been shown to have other biochemical and physiological effects. For example, N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide in lab experiments is its broad-spectrum activity against a wide range of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell proliferation and identifying potential targets for future drug development. However, one limitation of using N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide is its relatively low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide. One area of interest is the development of novel formulations or delivery methods to improve the solubility and bioavailability of N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide, which could help to personalize treatment and improve patient outcomes. Finally, there is ongoing research on the combination of N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide with other anti-cancer agents, which may lead to improved efficacy and reduced toxicity.
Synthesis Methods
The synthesis of N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide involves several steps, including the condensation of 3-hydroxybenzaldehyde with 4-methyl-2-aminobenzothiazole to form a Schiff base intermediate. This intermediate is then reacted with 2-bromo-3-(methylthio)propionyl chloride to form the final product. The synthesis of N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide has been optimized over the years, with various modifications to improve yield and purity.
Scientific Research Applications
N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide has been extensively studied for its potential as an anti-cancer agent. In vitro studies have shown that N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide is effective against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. In vivo studies using animal models have also shown promising results, with N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide demonstrating significant tumor growth inhibition and increased survival rates.
properties
IUPAC Name |
N-(3-hydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-12-10-18(21-17-9-4-3-8-16(12)17)24-13(2)19(23)20-14-6-5-7-15(22)11-14/h3-11,13,22H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIDETBFUCKOBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SC(C)C(=O)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-bromophenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5142119.png)

![2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B5142145.png)
![2-nitro-5-[(2-propyn-1-yloxy)methyl]-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole](/img/structure/B5142152.png)
![3-chloro-4-{[1-(2-chlorobenzyl)-4-piperidinyl]oxy}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5142155.png)



![5-[4-(allyloxy)-3-methoxybenzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142193.png)
![ethyl 4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5142203.png)
![3-{4-[bis(4-fluorophenyl)methyl]-1-piperazinyl}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5142211.png)
![1-cyclopentyl-4-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-2-piperazinone](/img/structure/B5142214.png)
![N-benzyl-2-[bis(5-methyl-2-furyl)methyl]benzamide](/img/structure/B5142219.png)
![4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile](/img/structure/B5142220.png)